molecular formula C22H18N2O2 B5832438 N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-4-methylbenzamide

N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-4-methylbenzamide

Cat. No.: B5832438
M. Wt: 342.4 g/mol
InChI Key: BYVHJUFBBFGYAJ-UHFFFAOYSA-N
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Description

N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-4-methylbenzamide is a complex organic compound that belongs to the class of benzoxazole derivatives. Benzoxazole compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry, pharmaceuticals, and industrial processes. The structure of this compound features a benzoxazole ring fused with a benzamide moiety, which contributes to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-4-methylbenzamide typically involves the cyclization of 2-aminophenol with appropriate aldehydes or ketones to form the benzoxazole core. This is followed by the introduction of the benzamide group through amide bond formation. Common synthetic routes include:

Industrial Production Methods

Industrial production of benzoxazole derivatives often involves optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, advanced catalysts, and solvent systems that enhance reaction efficiency and scalability .

Mechanism of Action

The mechanism of action of N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-4-methylbenzamide involves its interaction with specific molecular targets and pathways. The benzoxazole moiety is known to interact with enzymes and receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in microbial growth or cancer cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-4-methylbenzamide is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its combination of a benzoxazole ring with a benzamide group allows for versatile applications in various fields of research and industry .

Properties

IUPAC Name

N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-4-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N2O2/c1-14-10-12-16(13-11-14)21(25)23-18-8-5-6-17(15(18)2)22-24-19-7-3-4-9-20(19)26-22/h3-13H,1-2H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYVHJUFBBFGYAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2C)C3=NC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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